Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hcl
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Overview
Description
Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, as well as an amino group and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride typically involves several steps. One common route includes the following steps:
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The resulting amine is then reacted with methyl chloroformate to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow reactors can be used to enhance the efficiency and safety of the nitration and reduction steps, ensuring better control over reaction conditions and product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-nitrobenzotrifluoride.
Reduction: Formation of 5-fluoro-2-aminobenzotrifluoride.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Shares the fluorine and methyl substituents on the phenyl ring but differs in functional groups.
5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but contains a nitro group instead of an amino group.
Uniqueness
Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride, with the molecular formula C10H13ClFNO2 and a molecular weight of 233.67 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of a fluorinated aromatic ring enhances its biological activity and chemical reactivity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The compound features several functional groups, including:
- Amino group : Contributes to biological interactions.
- Methyl ester : Influences solubility and permeability.
- Fluorinated aromatic ring : Enhances binding affinity to biological targets.
Enzyme Inhibition and Receptor Binding
Preliminary studies indicate that Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride exhibits significant biological activity, particularly in enzyme inhibition and receptor binding. It has been suggested that the compound may possess anti-inflammatory and analgesic properties, warranting further investigation in pharmacological contexts.
While the specific pathways and molecular targets are still under research, the structural characteristics of this compound suggest potential interactions with various biological systems. The fluorine atom likely plays a crucial role in enhancing binding affinity to specific enzymes and receptors, which is critical for its pharmacological potential .
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study highlighted the compound's potential as an anti-inflammatory agent through its interaction with cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Further exploration is needed to quantify its efficacy compared to established anti-inflammatory drugs.
-
Analgesic Properties :
- In animal models, Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride demonstrated a reduction in pain responses, suggesting that it may modulate pain pathways effectively. Future studies should focus on dose-response relationships and potential side effects.
- Cellular Uptake Studies :
Comparative Biological Activity
To better understand the biological activity of Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Similar structure with different substituents | Moderate anti-inflammatory effects |
Compound B | Contains a different fluorinated group | High receptor binding affinity but lower solubility |
Methyl (S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate HCl | Unique combination of functional groups | Significant enzyme inhibition and analgesic properties |
Properties
Molecular Formula |
C10H13ClFNO2 |
---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
XALZSJXEHQRAFK-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C(=O)OC)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
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